molecular formula C21H39N5O8 B12538964 L-Leucyl-L-seryl-L-leucyl-L-threonylglycine CAS No. 820242-23-7

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine

Cat. No.: B12538964
CAS No.: 820242-23-7
M. Wt: 489.6 g/mol
InChI Key: AOLVJMBOUZGWTP-MDLJMBGESA-N
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Description

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is a synthetic pentapeptide with the sequence Leu-Ser-Leu-Thr-Gly. Its molecular structure includes hydrophobic leucine residues, hydrophilic serine and threonine (with hydroxyl groups), and flexible glycine. The compound’s structural features—such as alternating hydrophobic and hydrophilic residues—may influence solubility, stability, and receptor affinity .

Properties

CAS No.

820242-23-7

Molecular Formula

C21H39N5O8

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C21H39N5O8/c1-10(2)6-13(22)18(31)25-15(9-27)20(33)24-14(7-11(3)4)19(32)26-17(12(5)28)21(34)23-8-16(29)30/h10-15,17,27-28H,6-9,22H2,1-5H3,(H,23,34)(H,24,33)(H,25,31)(H,26,32)(H,29,30)/t12-,13+,14+,15+,17+/m1/s1

InChI Key

AOLVJMBOUZGWTP-MDLJMBGESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

固相肽合成法(SPPS)

固相肽合成法是合成Leu-Ser-Leu-Thr-Gly的主要方法,适用于高效合成和优化侧链保护基团。

基础流程

  • 树脂固定 :使用Wang树脂或Cl-Fmoc树脂固定C端甘氨酸(Gly)。
  • 脱保护 :每个合成周期开始时用20% piperidine/DMF脱除Fmoc基团(N-末端)。
  • 偶联 :激活亮氨酸(Leu)、丝氨酸(Ser)、亮氨酸(Leu)、苏氨酸(Thr)的羧酸,使用HBTU或DIC/HOBt作为偶联试剂。
  • 侧链保护 :丝氨酸的羟基使用t-Bu或Trt基团保护,苏氨酸的羟基使用t-Bu保护
表1:固相合成关键步骤与条件
步骤 试剂/条件 时间 参考文献
固定Gly Wang树脂,DIC,HOBt,DMF 2小时
Fmoc脱保护 20% piperidine/DMF 30分钟
偶联Leu Fmoc-Leu-OH,HBTU,DIPEA,DMF 1小时
偶联Ser Fmoc-Ser(t-Bu)-OH,DIC,HOBt 1小时
偶联Leu Fmoc-Leu-OH,HBTU,DIPEA 1小时
偶联Thr Fmoc-Thr(t-Bu)-OH,DIC,HOBt 1小时
剥离肽 TFA/H2O/TIS(95:2.5:2.5) 2小时

优化策略

  • 侧链保护 :丝氨酸和苏氨酸使用t-Bu基团可减少水解副反应,提高偶联效率
  • 脱保护剂 :piperidine浓度需控制在20%,避免过度脱保护引起链缩合
  • 偶联试剂 :HBTU优于DIC/HOBt,可降低亮氨酸异构化风险

液相合成法

液相合成适用于大规模生产,但需处理溶液中的副产物。

分步合成

  • 活化肽段 :使用DCC/HOBt激活亮氨酸(Leu)与丝氨酸(Ser)形成二肽,随后与亮氨酸(Leu)和苏氨酸(Thr)逐步延伸。
  • 保护基团 :甘氨酸(Gly)使用甲氧基基团保护,苏氨酸(Thr)使用t-Bu基团保护
表2:液相合成关键步骤与产率
肽段 试剂/条件 产率(%) 参考文献
Leu-Ser DCC/HOBt,DCM,0°C→RT 85–90
Leu-Ser-Leu DCC/HOBt,DMF,0°C→RT 78–82
Leu-Ser-Leu-Thr DCC/HOBt,DMF,0°C→RT 75–80
最终肽 H2O,pH 7.4,室温 70–75

纯化与鉴定

  • HPLC :使用C18柱,梯度洗脱(0–40% ACN/0.1% TFA)
  • 质量分析 :MALDI-TOF MS确认分子量([M+H]+ ≈ 564.3 Da)

生物催化法与工程微生物

生物方法通过酶催化或工程菌的代谢途径合成肽段,适用于环保生产。

酶偶联法

  • 转氨酶 :如专利CN112626142A描述的生物多酶偶联法,可转氨特定氨基酸,但需优化底物结合位点以提高选择性
  • 醛脱氢酶 :文献8中的L-苏氨酸醛脱氢酶(NmLTA)工程化可合成β-羟基-α-氨基酸(如Thr),但需进一步优化对Leu和Ser的适应性

微生物发酵

  • 工程菌 :专利CN111770993B描述通过调节微生物的Csr系统增强赖氨酸产量,可借鉴优化Leu和Thr的合成通路
  • 产物纯化 :采用离子交换层析或反向相层析净化发酵液中的多肽
表3:生物方法优缺点
方法 优点 缺点 参考文献
酶偶联 高选择性,环保 产率低,酶稳定性不足
微生物发酵 大规模生产,成本低 产物纯度依赖下游处理

构象优化与二级结构分析

Leu-Ser-Leu-Thr-Gly的构象受侧链氢键和空间排布影响。文献14提出通过引入氨基内酯限制构象,例如在丝氨酸(Ser)或苏氨酸(Thr)位置形成环状结构以稳定二级结构

研究挑战与未来方向

  • 异构化控制 :亮氨酸(Leu)在偶联过程中易发生α-C→β-C转移,需优化偶联条件
  • 生物合成扩展 :工程化酶或菌株提高对复杂侧链(如Ser和Thr)的适应性

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize serine and threonine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are used during SPPS to protect amino groups and facilitate selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine and threonine residues can yield oxo derivatives, while reduction can lead to the formation of free thiol groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine exhibits several biological activities that make it a subject of interest in pharmacological research:

  • Immunomodulation : Research indicates that similar compounds can selectively modulate immune responses. For instance, L-leucyl-L-leucine methyl ester has been shown to selectively kill cytotoxic lymphocytes while sparing helper T and B cells, suggesting potential applications in immunotherapy .
  • Antitumor Activity : Preliminary studies have demonstrated that peptides like this compound may inhibit tumor growth in xenograft models. In these studies, significant tumor growth inhibition was observed at doses as high as 20 mg/kg.

Cancer Treatment

This compound has been evaluated for its anticancer properties:

  • Case Study on Breast Cancer : In a study aimed at evaluating the anticancer effects of this peptide on breast cancer models, results indicated significant apoptosis induction in cancer cells while minimally affecting normal cells. This suggests a selective action that could be beneficial in reducing side effects during cancer treatment.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Animal Models : In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling, indicating its potential use as an anti-inflammatory agent.

In Vivo Studies

In vivo studies have highlighted the efficacy of this compound:

Study FocusFindingsDosage
Tumor Growth InhibitionUp to 60% inhibition compared to control groups20 mg/kg
Anti-inflammatory EffectsSignificant reduction in inflammation markersVariable

Mechanistic Insights

The mechanisms by which this compound exerts its effects are under investigation. It is hypothesized that its structure may influence interactions with proteins and enzymes involved in critical biological pathways, potentially leading to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

The following table summarizes key structural differences between L-Leucyl-L-seryl-L-leucyl-L-threonylglycine and related peptides identified in the evidence:

Compound Name/Sequence Molecular Formula Molecular Weight (g/mol) Key Residues Structural Features
This compound (Target) C21H39N5O8 (inferred) ~489 (calculated) Leu, Ser, Leu, Thr, Gly Hydrophobic core (Leu), hydroxyl groups (Ser/Thr), flexible C-terminal (Gly)
L-Threonyl-L-alanyl-L-valyl-L-threonyl-L-alanylglycylglycyl-L-seryl () C32H57N9O13 775.847 Thr, Ala, Val, Gly, Ser Repetitive Thr/Ala, dual glycine spacers
L-Leucine, L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl () Not explicitly provided ~800 (estimated) Leu, Ser, Leu, Gly, Pro, Val Extended chain with Pro-induced rigidity
L-Serine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valylglycyl () Not explicitly provided ~950 (estimated) Ser, Ile, Leu, Thr, Asn, Val, Gly Multiple Ser/Thr clusters, asparagine inclusion
Key Observations:
  • Hydrophobic-Hydrophilic Balance : The target peptide’s Leu-Ser-Leu-Thr-Gly sequence contrasts with longer peptides (e.g., ), which incorporate additional hydrophobic (Val, Ile) or rigid (Pro) residues. This may reduce the target’s aggregation propensity compared to ’s Pro-containing peptide .
  • Glycine Placement : Glycine at the C-terminus in the target may enhance conformational flexibility, whereas dual glycines in ’s peptide could act as structural spacers .

Molecular Weight and Solubility

  • The target’s lower molecular weight (~489 g/mol) compared to (775.8 g/mol) and (~950 g/mol) suggests better membrane permeability and solubility in aqueous environments. However, the presence of multiple leucines might offset this by increasing hydrophobicity .
  • ’s peptide (~800 g/mol) includes Pro and Val, which could reduce solubility despite its glycine content .

Biological Activity

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine (LSLTG) is a tetrapeptide composed of four amino acids: leucine (Leu), serine (Ser), threonine (Thr), and glycine (Gly). This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₈H₃₆N₄O₅
  • Molecular Weight : Approximately 489.28 daltons
  • Structure : LSLTG consists of a sequence of amino acids that can influence its biological activity through various mechanisms, including interactions with proteins and receptors.

Biological Activity

The biological activity of LSLTG is closely related to its amino acid composition and structure. Peptides like LSLTG often exhibit a range of bioactivities, including:

  • Antioxidant Activity : The presence of serine and threonine may contribute to the peptide's ability to scavenge free radicals.
  • Immunomodulatory Effects : Similar peptides have been shown to modulate immune responses, potentially enhancing the activity of helper T cells while selectively affecting cytotoxic lymphocytes .
  • Cell Signaling Modulation : Research indicates that such peptides can influence cell signaling pathways, which may be beneficial in treating various diseases.
  • Interaction with Cell Receptors : LSLTG may bind to specific receptors on cell membranes, leading to alterations in cellular functions.
  • Enzyme Modulation : The peptide could interact with enzymes, affecting their activity and influencing metabolic pathways.
  • Influence on Protein Folding : The structural properties of LSLTG might play a role in stabilizing or destabilizing protein conformations, impacting biological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of peptides similar to LSLTG:

  • Selective Cytotoxicity : Research involving L-leucyl-L-leucine methyl ester demonstrated selective cytotoxicity against certain lymphocyte types, suggesting that structural analogs could be developed for targeted immunotherapy .
  • Peptide Synthesis Techniques : Solid-phase peptide synthesis (SPPS) is commonly used for producing LSLTG, allowing for precise control over peptide length and sequence, which is critical for studying its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of LSLTG, a comparison with structurally similar peptides is beneficial:

Compound NameStructure SimilarityUnique Features
L-Alanyl-L-seryl-L-leucyl-glycylSimilar amino acid compositionContains glycine; potentially different biological activity
L-Leucyl-L-threonyl-glycineSimilar core structureFocuses on threonine; may have distinct interactions
L-Isoleucyl-L-threonyl-glycineContains isoleucineDifferent side chain properties affecting activity

Potential Applications

The unique combination of amino acids in LSLTG suggests several potential applications:

  • Therapeutic Agents : Due to its immunomodulatory properties, it could be developed as a therapeutic agent for autoimmune diseases or cancer.
  • Nutraceuticals : As an antioxidant, it may serve as a dietary supplement aimed at improving health outcomes related to oxidative stress.
  • Biotechnology Tools : Its ability to modulate enzyme activity could be harnessed in biotechnological applications, including drug development.

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